2,3,5-Tris(phenylmethoxy)pentane-1,4-diol

Description

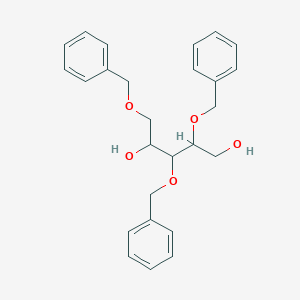

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tris(phenylmethoxy)pentane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEJAQAZBITKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol

Retrosynthetic Analysis of the 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol Backbone

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, readily available starting materials. This process is crucial for identifying the key bond formations and for anticipating the stereochemical challenges that will be encountered during the forward synthesis.

The primary disconnections for the this compound backbone are centered around the carbon-carbon and carbon-oxygen bonds that form the pentane (B18724) scaffold and introduce the hydroxyl and benzyloxy groups.

| Disconnection | Synthons | Potential Starting Materials |

| C4-C5 Bond | A C4 carbonyl synthon and a C1 nucleophilic synthon | A protected 2,3-dihydroxybutanal and a benzyl (B1604629) protected hydroxymethyl anion equivalent |

| C3-C4 Bond | A C1-C3 fragment and a C2 fragment | A protected 3-carbon unit with a nucleophilic terminus and a protected 2-carbon electrophile |

| C-O Bonds (Diol) | An alkene precursor | A pentene derivative with appropriate protecting groups |

The main stereochemical challenge lies in the controlled formation of the three chiral centers at positions C-2, C-3, and C-5. The relative stereochemistry between these centers must be established with high diastereoselectivity. Furthermore, if a single enantiomer of the target molecule is desired, an asymmetric synthesis approach is required to control the absolute stereochemistry.

The presence of five oxygen atoms in the target molecule necessitates a robust protecting group strategy. The phenylmethoxy (benzyl) groups already present serve as effective protecting groups for the hydroxyl functions at C-2, C-3, and C-5. Benzyl ethers are widely used due to their stability to a broad range of reaction conditions and their relatively straightforward removal by hydrogenolysis.

For a flexible synthetic strategy, it may be necessary to differentiate the two primary hydroxyl groups at C-1 and C-4 from the other hydroxyl groups. This would allow for selective manipulation of these positions later in the synthesis.

| Hydroxyl Group Position | Proposed Protecting Group | Rationale |

| C-1 and C-4 | Silyl ethers (e.g., TBS, TIPS) | Orthogonal to benzyl ethers, allowing for selective deprotection. |

| C-2, C-3, C-5 | Benzyl ethers (Bn) | Stable to a wide range of reagents. |

De Novo Synthesis Approaches to the this compound Scaffold

A de novo synthesis of this compound would involve the construction of the carbon skeleton with simultaneous or sequential introduction of the desired stereocenters and functional groups.

Several strategies can be envisioned for the stereoselective formation of the chiral centers:

Chiral Pool Synthesis: This approach would utilize a readily available chiral starting material that already contains one or more of the required stereocenters. For example, a carbohydrate derivative could serve as a starting point, providing a pre-existing stereochemical framework.

Substrate-Controlled Diastereoselective Reactions: In this strategy, an existing stereocenter in the synthetic intermediate directs the stereochemical outcome of a subsequent reaction. For instance, a diastereoselective aldol (B89426) reaction could be used to set the stereochemistry at C-2 and C-3.

Asymmetric Catalysis: The use of chiral catalysts, such as those employed in asymmetric hydrogenation, epoxidation, or dihydroxylation reactions, can provide enantioselective control over the formation of the chiral centers.

The 1,4-diol functionality can be introduced through the oxidation of a suitable precursor. A particularly attractive approach is the hydroboration-oxidation of a homoallylic alcohol. This reaction proceeds with predictable stereochemistry and high regioselectivity.

An alternative approach involves the dihydroxylation of a diene. For instance, a stereoselective dihydroxylation of a 1,4-pentadiene (B1346968) derivative could potentially install the 1,4-diol in a single step.

The assembly of the five-carbon chain can be achieved through the coupling of smaller fragments. A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear synthesis.

A hypothetical multi-component coupling strategy could involve the reaction of a three-carbon fragment, containing the C-2 and C-3 stereocenters, with a two-carbon fragment that would ultimately form C-4 and C-5.

| Reaction Type | Coupling Fragments | Key Features |

| Aldol Reaction | A chiral aldehyde and an enolate | Formation of a C-C bond with concomitant creation of two stereocenters. |

| Grignard Reaction | A Grignard reagent and an epoxide | Ring-opening of the epoxide to form a C-C bond and a hydroxyl group. |

| Wittig Reaction | A phosphonium (B103445) ylide and an aldehyde | Formation of a C=C double bond, which can be further functionalized. |

Synthesis from Chiral Pool Precursors

The use of readily available, enantiomerically pure natural products as starting materials, a strategy known as chiral pool synthesis, is a powerful approach to obtain complex chiral molecules. Carbohydrates and their derivatives are particularly valuable in this regard due to their high density of stereocenters.

Transformations of Carbohydrate Derivatives into the this compound Framework

The synthesis of this compound originates from the chiral pool precursor D-ribitol. D-ribitol is a naturally occurring five-carbon sugar alcohol (a pentitol) that provides the necessary carbon skeleton and stereochemical framework for the target molecule. The transformation of D-ribitol into the desired tribenzylated product involves the selective protection of three of its five hydroxyl groups with benzyl ethers.

The core of this transformation lies in the regioselective benzylation of the hydroxyl groups at positions 1, 3, and 4 of the D-ribitol backbone. This selective protection is crucial to leave the hydroxyl groups at positions 2 and 5 available for further chemical manipulations or to define the final structure of the molecule. The inherent symmetry of D-ribitol presents a challenge in differentiating its hydroxyl groups, necessitating the use of sophisticated synthetic strategies to achieve the desired substitution pattern.

Regioselective and Stereoselective Manipulations of Precursor Architectures

Achieving the specific 1,3,4-tribenzylation of D-ribitol requires precise control over the reactivity of its hydroxyl groups. A prominent and effective method for achieving such regioselectivity in the protection of polyols is through the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). This method involves the formation of a stannylene acetal (B89532) intermediate, which then directs the regioselective alkylation.

The reaction proceeds by first treating D-ribitol with dibutyltin oxide. This forms a cyclic stannylene acetal, which can involve different pairs of hydroxyl groups. The formation of these intermediates alters the nucleophilicity of the involved oxygen atoms, allowing for subsequent regioselective benzylation upon the addition of benzyl bromide. The stereochemistry of the D-ribitol backbone guides the formation of the stannylene acetal and, consequently, the regioselectivity of the benzylation. For an acyclic pentitol (B7790432) like D-ribitol, the formation of five- or six-membered stannylene acetal rings is possible, and the relative stability of these intermediates dictates the final substitution pattern. It is through the careful control of reaction conditions and the inherent stereochemical biases of the D-ribitol molecule that the desired 1,3,4-tri-O-benzyl ether can be obtained.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the context of the organotin-mediated benzylation of D-ribitol, several factors can be optimized to maximize the yield of the desired 1,3,4-tribenzylated product. The choice of solvent is critical; non-polar aprotic solvents like toluene (B28343) or benzene (B151609) are often employed to facilitate the formation of the stannylene acetal. The temperature of the reaction can influence the equilibrium between different stannylene acetal intermediates, thereby affecting the regioselectivity. Furthermore, the rate of addition of the benzylating agent (e.g., benzyl bromide) can also play a role in preventing over-alkylation and the formation of undesired byproducts. The use of additives, such as phase-transfer catalysts like tetrabutylammonium (B224687) iodide (TBAI), has been shown in related systems to accelerate the alkylation step and improve yields.

Below is an interactive data table summarizing typical parameters that are optimized in the regioselective benzylation of polyols using organotin reagents, which would be applicable to the synthesis of the target compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Organotin Reagent | Dibutyltin oxide | Dibutyltin dichloride | - | Formation of stannylene acetal |

| Solvent | Toluene | Benzene | Dichloromethane | Influences acetal formation and solubility |

| Temperature | 80 °C | 110 °C (reflux) | Room Temperature | Affects reaction rate and selectivity |

| Benzylation Agent | Benzyl bromide | Benzyl chloride | - | Source of the benzyl protecting group |

| Additive | None | TBAI | CsF | Can accelerate the alkylation step |

| Reaction Time | 4 hours | 12 hours | 24 hours | Completion of the reaction |

| Stoichiometry (BnBr) | 3 equivalents | 4 equivalents | 5 equivalents | Controls the degree of benzylation |

Comparative Analysis of Established and Emerging Synthetic Routes to this compound

While the organotin-mediated route is a powerful and well-established method for the regioselective protection of polyols, other strategies can also be considered for the synthesis of this compound. A comparative analysis of these methods highlights their respective advantages and limitations.

Direct Benzylation: A straightforward approach would be the direct partial benzylation of D-ribitol using a limited amount of benzylating agent and a base. However, this method typically suffers from poor regioselectivity, leading to a complex mixture of mono-, di-, tri-, tetra-, and penta-benzylated products, which are difficult to separate and result in low yields of the desired isomer.

Enzymatic Approaches: Biocatalysis offers an alternative strategy for regioselective modifications of carbohydrates. Lipases, for instance, can catalyze the regioselective acylation of polyols, which can then be followed by benzylation of the remaining free hydroxyl groups and subsequent deacylation. While potentially offering high selectivity, this multi-step approach can be more complex and may require screening for suitable enzymes.

The following table provides a comparative overview of these synthetic routes.

| Synthetic Route | Advantages | Disadvantages |

| Organotin-Mediated Benzylation | High regioselectivity in a single step, generally good yields. | Use of toxic organotin reagents, requires anhydrous conditions. |

| Direct Partial Benzylation | Simple procedure, readily available reagents. | Poor regioselectivity, leads to complex product mixtures, low yields. |

| Enzymatic Acylation followed by Benzylation | High regioselectivity, environmentally friendly catalysts. | Multi-step process, may require enzyme screening and optimization. |

| Protection-Deprotection Sequences | Excellent control over regioselectivity. | Often involves multiple steps, leading to lower overall yields. |

Scientific Literature Review: Chemical Reactivity and Derivatization of this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies or detailed research findings on the chemical compound this compound. Therefore, a detailed article on its chemical reactivity and derivatization, as per the requested outline, cannot be generated at this time.

While general principles of organic chemistry can predict potential reactions of the functional groups present in this compound—namely the primary and secondary hydroxyl groups (a 1,4-diol) and the benzyl ether (phenylmethoxy) protecting groups—any such discussion would be speculative and not based on the "detailed research findings" required by the user's instructions.

To provide a scientifically accurate and authoritative article, information from peer-reviewed studies that have specifically investigated this molecule is necessary. Such studies would provide the basis for discussing:

Reactions at the 1,4-Diol Functionality: Including selective derivatization of the primary versus the secondary hydroxyl group, outcomes of stereocontrolled oxidation, specific strategies for etherification and esterification, and any observed intramolecular or intermolecular cyclization reactions.

Transformations Involving the Phenylmethoxy Protecting Groups: Detailing methodologies for the selective deprotection of the three benzyl ether groups.

Without experimental data on this compound, any attempt to create the requested content would not meet the standards of scientific accuracy and would constitute a hypothetical discussion rather than a factual report.

Further research on this specific compound is required before a detailed article on its chemical reactivity can be written. General information on the reactivity of diols and benzyl ethers can be found in organic chemistry literature, but this would not pertain specifically to the unique stereochemical and electronic environment of this compound.

Chemical Reactivity and Derivatization of 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol

Transformations Involving the Phenylmethoxy Protecting Groups.

Functional Group Interconversions of Benzyl (B1604629) Moieties

The three phenylmethoxy (benzyl ether) groups in 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol serve as robust protecting groups for the hydroxyl functionalities. However, their selective or complete removal is a critical step in the synthesis of various derivatives. The most common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. youtube.com

Table 1: Representative Conditions for Debenzylation

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | Methanol | 25 | 12 | >95 |

| 2 | 20% Pd(OH)₂/C | Ethanol | 25 | 8 | >95 |

| 3 | Raney Ni | Isopropanol | 50 | 24 | 85 |

This data is illustrative and based on typical conditions for benzyl ether cleavage.

This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process is efficient and generally proceeds with high yield, affording the corresponding polyol and toluene (B28343) as a byproduct. youtube.com The choice of catalyst and solvent can be optimized to ensure complete deprotection without affecting other functional groups. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often effective when other reducible groups are present.

Conversely, the formation of benzyl ethers is a standard method for protecting hydroxyl groups. organic-chemistry.orgnih.gov While the parent compound is already benzylated, understanding the reverse reaction is crucial for synthetic planning. Benzylation is typically achieved via the Williamson ether synthesis, employing a strong base to deprotonate the alcohol followed by reaction with benzyl bromide. organic-chemistry.org

Reactivity Studies of the Pentane (B18724) Backbone

The pentane backbone of this compound contains multiple stereocenters, making it a target for stereochemical modifications.

Stereochemical Inversion and Epimerization Studies

Stereochemical inversion at one or more of the stereocenters can lead to the synthesis of diastereomeric isomers. A common strategy to achieve this is through an S_N2 reaction, which proceeds with inversion of configuration, a phenomenon known as the Walden inversion. youtube.comwikipedia.orglibretexts.org For example, the secondary hydroxyl group at C-4 could be converted to a good leaving group, such as a tosylate or mesylate. Subsequent displacement with a nucleophile would result in the inversion of the stereocenter at C-4.

Table 2: Proposed Reaction Sequence for Stereochemical Inversion at C-4

| Step | Reagents | Product | Expected Stereochemistry |

| 1 | TsCl, Pyridine | C-4 Tosylate | Retention |

| 2 | KOAc, DMF | C-4 Acetate | Inversion |

| 3 | LiAlH₄, THF | C-4 Hydroxyl | Inversion |

This table outlines a hypothetical reaction sequence based on established organic chemistry principles.

Epimerization, the change in configuration at a single stereocenter, can also be achieved under specific conditions. For diols, this can sometimes be accomplished through methods involving transient thermodynamic control. princeton.edu

Chain Elongation and Shortening Methodologies

Modification of the carbon chain length of the pentane backbone can lead to novel polyol structures. Chain elongation can be achieved by converting the terminal primary hydroxyl group into a suitable nucleophile or electrophile. For instance, conversion to an aldehyde would allow for a Wittig reaction or similar olefination, followed by reduction and/or hydroxylation to extend the chain.

Methodologies like the Kiliani-Fischer synthesis, traditionally used for elongating the carbon chain of aldoses, could be conceptually adapted. libretexts.org This would involve oxidation of the primary alcohol to an aldehyde, followed by cyanohydrin formation and subsequent hydrolysis and reduction.

Chain shortening is a more challenging transformation but could potentially be achieved through oxidative cleavage reactions, provided the hydroxyl groups are appropriately protected or differentiated.

Stereocontrolled Synthesis of Novel Derivatives from this compound

The diol functionality of the parent compound is a key site for derivatization. The primary and secondary hydroxyl groups can be selectively functionalized to introduce a wide range of chemical moieties.

For instance, reaction with isocyanates can lead to the formation of polyurethanes, where the diol acts as a chain extender. ebrary.netresearchgate.netufrgs.brtri-iso.com The stereochemistry of the diol will influence the resulting polymer's properties.

Table 3: Examples of Potential Derivatives

| Derivative Type | Reagents | Functional Group Introduced |

| Diester | Acyl chloride, Pyridine | Ester |

| Dicarbonate | Chloroformate, Base | Carbonate |

| Cyclic Acetal (B89532) | Aldehyde/Ketone, Acid catalyst | Acetal |

The stereocenters along the pentane backbone provide a template for the synthesis of complex, stereochemically defined molecules. For example, selective protection of the primary hydroxyl group would allow for differential chemistry to be performed on the secondary hydroxyl. Subsequent manipulation of the benzyl ethers and the newly introduced functional groups can lead to a diverse library of novel compounds.

Mechanistic Investigations of Reactions Involving 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol

Elucidation of Reaction Pathways for Key Synthetic and Derivatization Steps.

No specific studies detailing the step-by-step reaction pathways for the synthesis or derivatization of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol have been reported. Elucidation of such pathways would typically involve techniques like isotopic labeling, intermediate trapping, and computational modeling to map the transformation from reactants to products.

Transition State Analysis in Stereoselective Transformations of this compound.

There is no available research on the transition state analysis for stereoselective transformations involving this diol. Such analyses are crucial for understanding the origins of stereoselectivity in chemical reactions and often require sophisticated computational chemistry methods to model the high-energy transition state structures.

Kinetic Studies of Derivatization Reactions and Reaction Rate Determinations.

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates are affected by factors such as reactant concentrations, temperature, and catalysts. No kinetic data or reaction rate determinations for the derivatization of this compound have been published.

A hypothetical kinetic study on the esterification of the primary and secondary hydroxyl groups would likely reveal different reaction rates due to steric hindrance, as summarized in the conceptual table below.

Conceptual Data Table: Hypothetical Rate Constants for Esterification

| Hydroxyl Group Position | Hypothetical Relative Rate Constant (k_rel) |

|---|---|

| C1 (primary) | 1.00 |

| C4 (secondary) | 0.25 |

Note: This data is purely illustrative and not based on experimental results.

Influence of Solvent Effects and Catalysis on Reaction Outcomes.

The choice of solvent and catalyst can profoundly impact the outcome of a chemical reaction. However, systematic studies on how different solvents or catalysts influence reactions of this compound are absent from the scientific literature. Research in this area would be valuable for optimizing reaction conditions to achieve desired products with high yield and selectivity.

Stereochemical Purity Determination and Its Impact on Proposed Reaction Mechanisms.

The stereochemical purity of a chiral molecule like this compound is critical, as different stereoisomers can exhibit distinct reactivity. While methods for determining stereochemical purity (e.g., chiral chromatography, NMR with chiral shift reagents) are standard, their specific application to this compound and the subsequent impact on mechanistic proposals have not been documented.

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies of 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the behavior of a flexible molecule like 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol. The spatial arrangement of its atoms dictates its physical properties, stability, and how it interacts with other molecules. The presence of a five-carbon backbone, two hydroxyl groups, and three bulky phenylmethoxy (benzyloxy) groups creates a complex interplay of steric and electronic effects that govern its preferred shapes.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. uci.edu It employs a set of parameters known as a force field (e.g., MMFF, AMBER) to calculate the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). uci.edu For a molecule with significant flexibility, a systematic search of the conformational space can identify low-energy conformers.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time, providing a dynamic view of the conformational landscape. nih.govresearchgate.net By solving Newton's equations of motion for the system, MD can explore how the molecule transitions between different conformations, revealing the most populated and thus most stable states. nih.gov

For this compound, a key focus would be the rotation around the C2-C3 and C3-C4 bonds of the pentane (B18724) backbone, as well as the C-O and O-CH₂ bonds of the flexible benzyloxy side chains. Intramolecular hydrogen bonding between the hydroxyl groups at C1 and C4, or between a hydroxyl group and an ether oxygen, could significantly stabilize certain conformations. An initial conformational search using MM would likely generate thousands of potential structures, which would then be minimized to find local energy minima.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics This table is for illustrative purposes only.

| Conformer ID | Key Dihedral Angle (C1-C2-C3-C4) | Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Noteworthy Feature |

| Conf-01 | -65.2° (gauche) | 178.5° (anti) | 0.00 | Intramolecular H-bond (O1-H···O4) |

| Conf-02 | 179.1° (anti) | 177.9° (anti) | 1.25 | Extended chain |

| Conf-03 | -68.1° (gauche) | -70.3° (gauche) | 2.10 | Steric clash between benzyloxy groups |

| Conf-04 | 59.8° (gauche) | 175.4° (anti) | 0.85 | Intramolecular H-bond (O1-H···O-ether) |

While MM provides a rapid survey of the conformational space, Quantum Chemical (QC) calculations offer higher accuracy by solving the Schrödinger equation. iciq.org Density Functional Theory (DFT) is a widely used QC method that balances accuracy with computational cost. rsc.org Functionals like B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or def2-TZVP), are commonly used to optimize the geometries of organic molecules and calculate their energies. rsc.orgnrel.gov

Typically, the lowest-energy conformers identified through MM/MD simulations are used as starting points for full geometry optimization at a DFT level. nrel.gov These calculations provide more reliable relative energies, from which the equilibrium population of each conformer can be determined using the Boltzmann distribution equation. This level of theory can accurately model subtle electronic effects, such as hyperconjugation and the precise nature of hydrogen bonds.

Table 2: Hypothetical Properties of Optimized Conformers from Quantum Chemical Calculations (DFT/M06-2X/def2-TZVP) This table is for illustrative purposes only.

| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298 K | H-Bond Distance (O-H···O) (Å) |

| Conf-01 | 0.00 | 75.1 | 1.95 |

| Conf-04 | 0.95 | 18.3 | 2.10 |

| Conf-02 | 1.50 | 6.6 | N/A |

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting where and how a molecule is likely to react. By analyzing the electronic structure, it is possible to identify reactive sites and to model the energetic profile of potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orgresearchgate.net The energy and spatial distribution of these orbitals on this compound can reveal its reactive tendencies.

HOMO: The HOMO represents the most easily donated electrons. For this molecule, the HOMO is expected to have significant density on the lone pairs of the hydroxyl and ether oxygen atoms, as well as the π-systems of the three phenyl rings. These locations would be the primary sites for attack by electrophiles.

LUMO: The LUMO represents the most accessible empty orbital for accepting electrons. It is likely to be distributed across the antibonding σ* orbitals of the C-O bonds and the π* orbitals of the phenyl rings, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes only.

| Molecular Orbital | Energy (eV) | Probable Localization |

| HOMO | -6.85 | Oxygen lone pairs (hydroxyls), Phenyl rings |

| LUMO | 1.15 | Phenyl rings (π), C-O σ orbitals |

| HOMO-LUMO Gap | 8.00 | - |

To understand a reaction mechanism in detail, computational chemists map the reaction coordinate, which represents the progress of a reaction from reactants to products. youtube.com This involves locating the high-energy transition state (TS) that connects the reactant and product. The energy difference between the reactant and the TS is the activation energy, which determines the reaction rate. libretexts.org

A plausible transformation for this compound is an acid-catalyzed intramolecular cyclization, where one hydroxyl group attacks the protonated carbon bearing the other hydroxyl group to form a substituted tetrahydrofuran (B95107) ring, a common reaction for 1,4-diols. Computational methods can be used to model the geometry of the transition state for this ring-closing step and calculate its energy, providing a quantitative prediction of the reaction's feasibility.

Table 4: Hypothetical Energy Profile for Intramolecular Cyclization This table is for illustrative purposes only.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Protonated this compound | 0.0 |

| TS | Transition state for intramolecular SN2 attack | +18.5 (Activation Energy) |

| Product | Protonated substituted tetrahydrofuran | -5.2 |

Computational Validation of Stereochemical Assignments

The molecule this compound possesses multiple stereocenters (at C2, C3, and C5), meaning several diastereomers and enantiomers are possible. Determining the correct stereochemistry of a synthesized or isolated compound is crucial. Computational methods can provide powerful validation of stereochemical assignments made by experimental techniques like X-ray crystallography or NMR. nih.gov

The most common approach involves calculating a chiroptical property for all possible stereoisomers and comparing the theoretical results to the experimental data. nih.gov Properties such as optical rotation (OR), electronic circular dichroism (ECD), or vibrational circular dichroism (VCD) spectra can be calculated using high-level quantum chemical methods. frontiersin.org A match between the calculated spectrum of a specific isomer and the experimental spectrum provides strong evidence for that stereochemical assignment.

Alternatively, NMR chemical shifts and coupling constants can be calculated for each possible diastereomer. frontiersin.org Since the local magnetic environment of each nucleus is highly sensitive to the 3D structure, different diastereomers will have distinct predicted NMR spectra. Comparing these predictions to the experimental NMR data can be a definitive method for assigning relative stereochemistry. researchgate.net

Table 5: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for H-2 Proton in Two Diastereomers This table is for illustrative purposes only.

| Stereoisomer | Calculated δ (ppm) for H-2 | Difference from Experimental |

| (2R, 3S, 5R)-isomer | 4.15 | 0.02 |

| (2R, 3R, 5R)-isomer | 3.88 | -0.25 |

| Experimental Value | 4.13 | - |

In this hypothetical example, the excellent agreement for the (2R, 3S, 5R)-isomer would strongly support its stereochemical assignment.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focusing on the solvent modeling effects on the reactivity and conformation of the chemical compound This compound .

Consequently, it is not possible to provide an article with detailed research findings or data tables on this specific topic as requested. The information necessary to generate the content for the specified section and subsections is not present in the public domain.

Applications of 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol As a Chiral Building Block in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products

The precise stereochemical information embedded within 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol makes it an attractive starting material for the total synthesis of complex natural products, where achieving the correct stereochemistry is often a formidable challenge.

While direct and extensive examples of the incorporation of this compound into macrocyclic lactones and polyether architectures are not widely documented in publicly accessible literature, its structural motifs are highly relevant to these classes of compounds. Chiral polyols are fundamental precursors for the synthesis of the polyketide chains that often form the backbone of macrocyclic lactones and polyether natural products. For instance, the synthesis of (-)-muricatacin, a cytotoxic Annonaceous acetogenin (B2873293) containing a γ-lactone ring, commences from a chiral diol derived from D-mannitol, highlighting the utility of sugar-derived chiral building blocks in this field. acs.orgacs.orgfao.orgresearchgate.netresearchgate.net The stereochemically defined backbone of this compound provides a ready-made segment that can be elaborated and cyclized to form complex macrocyclic structures.

Polyether natural products, such as the ionophore antibiotics, are characterized by multiple stereocenters and ether linkages. The synthesis of these molecules often relies on the iterative coupling of smaller, stereochemically defined fragments. Benzyl-protected polyols, such as the subject compound, are ideal candidates for the synthesis of these fragments, offering both the required stereochemistry and orthogonally protected hydroxyl groups for sequential elaboration into the larger polyether chain.

The primary contribution of this compound to complex molecule synthesis lies in its ability to exert stringent stereocontrol. By starting with this enantiomerically pure building block, chemists can circumvent the need for often complex and less efficient asymmetric reactions later in the synthetic sequence. The fixed stereocenters of the diol act as a template, directing the stereochemistry of newly formed chiral centers.

In the context of polyketide mimicry, this building block can serve as a surrogate for a segment of a polyketide chain. Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl motifs. The alternating hydroxyl and protected hydroxyl groups in this compound mimic the stereochemical arrangement found in many polyketides. This allows for a more convergent and efficient synthesis of polyketide-containing natural products by providing a pre-synthesized, stereochemically rich fragment.

Utility in the Construction of Advanced Pharmaceutical Intermediates

The structural features of this compound make it a valuable starting point for the synthesis of advanced pharmaceutical intermediates, which are complex molecules that form the core of active pharmaceutical ingredients (APIs).

In drug discovery, the three-dimensional shape of a molecule is critical for its biological activity. Chiral scaffolds provide a rigid framework upon which various functional groups can be appended to create libraries of new chemical entities for biological screening. This compound, with its defined stereochemistry and multiple points for functionalization, is an excellent precursor for such scaffolds. Its polyol backbone can be modified to introduce a variety of pharmacophoric groups, leading to the generation of diverse and stereochemically complex molecules for testing as potential drug candidates. The use of chiral starting materials from the "chiral pool," such as sugars and their derivatives, is a well-established strategy for the efficient synthesis of enantiomerically pure compounds for pharmaceutical research. youtube.com

The journey of a drug from discovery to market involves extensive preclinical studies, which require a reliable supply of the bioactive molecule. The use of well-defined chiral building blocks like this compound can streamline the synthesis of these molecules, ensuring consistency and scalability. Furthermore, the synthesis of analogs of a lead compound is a crucial step in optimizing its pharmacological properties. The multiple functional groups on this diol derivative allow for the systematic modification of the parent structure, facilitating the exploration of structure-activity relationships (SAR) and the development of more potent and selective drug candidates.

Development of Novel Organic Materials

While the primary applications of this compound appear to be in the synthesis of discrete molecules for biological applications, the principles of its use can be extended to the development of novel organic materials. The incorporation of chiral, polyfunctional molecules into polymers can impart unique properties, such as chiroptical behavior or specific recognition capabilities. The hydroxyl groups of the deprotected diol could serve as points for polymerization, leading to the formation of chiral polyesters or polyethers. The rigid and defined stereochemistry of the building block would be translated into the polymer backbone, potentially leading to materials with ordered helical structures or the ability to selectively interact with other chiral molecules.

Utilization as Monomers for Stereoregular Polymer Synthesis

The synthesis of stereoregular polymers, where the stereochemistry of the monomeric units is controlled along the polymer chain, is a key objective in polymer chemistry for achieving materials with tailored properties. Chiral monomers, such as derivatives of this compound, are valuable precursors for the synthesis of such polymers. The defined stereochemistry of the diol can be transferred to the main chain of the resulting polymer, influencing its macroscopic properties such as thermal behavior, crystallinity, and optical activity.

One of the primary methods for incorporating diols into a polymer backbone is through polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. nih.govnih.gov The general scheme for such a polymerization is depicted below:

n HO-R-OH + n HOOC-R'-COOH → [-O-R-O-CO-R'-CO-]_n_ + 2n H₂O

In the context of this compound, the R group would represent the C5 backbone with its associated phenylmethoxy substituents. The bulky nature of these side groups can be expected to play a crucial role in directing the stereochemical outcome of the polymerization, potentially leading to polymers with a high degree of tacticity. The steric hindrance imposed by the phenylmethoxy groups could favor specific chain conformations and intermolecular packing, leading to materials with unique chiroptical properties.

Table 1: Potential Dicarboxylic Acids for Polycondensation with this compound

| Dicarboxylic Acid | Resulting Polyester Type | Potential Properties |

| Adipic acid | Aliphatic | Increased flexibility, potential for biodegradability. |

| Terephthalic acid | Aromatic | Enhanced thermal stability, rigidity. |

| Sebacic acid | Aliphatic | Lower melting point, increased hydrophobicity. |

| Furan-2,5-dicarboxylic acid | Heteroaromatic | Bio-based, potential for novel electronic properties. |

This table presents hypothetical examples as no specific polymerization of this compound has been reported in the reviewed literature.

The choice of the dicarboxylic acid co-monomer would allow for fine-tuning of the final polymer's characteristics. For instance, condensation with flexible aliphatic diacids could lead to semi-crystalline materials with interesting mechanical properties, while aromatic diacids would likely produce more rigid polymers with higher glass transition temperatures. nih.gov

Supramolecular Assembly Applications

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Chiral molecules are of particular interest in this field as their inherent asymmetry can be translated into macroscopic chiral superstructures. nih.govrsc.org this compound possesses key functionalities that could drive its self-assembly into ordered supramolecular architectures.

The two hydroxyl groups of the diol are capable of forming strong and directional hydrogen bonds. In the solid state or in non-polar solvents, these interactions could lead to the formation of one-dimensional chains or more complex three-dimensional networks. The chirality of the pentane (B18724) backbone would likely induce a helical bias in these assemblies, resulting in the formation of chiral supramolecular polymers. rsc.org

Table 2: Potential Supramolecular Assemblies of this compound

| Assembly Type | Driving Forces | Potential Chirality Expression |

| 1D Helical Chains | Hydrogen bonding between diol groups. | Helical twist induced by the chiral backbone. |

| Lamellar Structures | Interdigitation of phenylmethoxy groups between hydrogen-bonded sheets. | Chiral packing within the layers. |

| Columnar Phases | Stacking of molecules with peripheral aromatic groups. | Helical arrangement of molecules within the columns. |

This table outlines plausible supramolecular structures based on the functional groups present in the molecule.

The formation of such chiral assemblies could be of interest for applications in chiral recognition, asymmetric catalysis, and the development of chiroptical materials.

Methodologies for Stereoselective Integration into Larger Molecular Structures

The incorporation of this compound into larger, more complex molecules with control over the newly formed stereocenters is a key challenge and opportunity in synthetic organic chemistry. The diol functionality provides two reactive sites for further chemical transformations.

One common strategy for the stereoselective integration of diols is their conversion into cyclic derivatives, such as acetals or ketals, which can then undergo further reactions. For example, reaction with an aldehyde or ketone could form a 1,3-dioxane (B1201747) ring, locking the conformation of the six-membered ring and allowing for stereocontrolled reactions on other parts of the molecule. The choice of the acetal (B89532) or ketal can also serve as a temporary protecting group that can be removed under specific conditions. nih.govnih.gov

Alternatively, the hydroxyl groups can be selectively functionalized. For instance, one hydroxyl group could be selectively protected, leaving the other free for a subsequent stereoselective reaction, such as an asymmetric alkylation or acylation. researchgate.net The bulky phenylmethoxy groups adjacent to the hydroxyls would likely exert significant steric influence on the approach of reagents, potentially leading to high diastereoselectivity in such transformations.

Table 3: Selected Methodologies for Stereoselective Integration

| Methodology | Description | Potential Outcome |

| Asymmetric Synthesis | Utilizing chiral catalysts or reagents to introduce new stereocenters with high enantiomeric excess. nih.govnih.gov | Controlled formation of new chiral centers adjacent to the diol moiety. |

| Diastereoselective Reduction | Reduction of a ketone derived from one of the hydroxyl groups, where the existing stereocenters direct the stereochemical outcome. | Formation of a new hydroxyl group with a defined stereochemical relationship to the existing ones. |

| Nucleophilic Substitution | Reaction of a derivative of the diol (e.g., a tosylate or mesylate) with a nucleophile, often proceeding with inversion of stereochemistry. | Introduction of new functional groups with predictable stereochemistry. |

This table summarizes general synthetic strategies that could be applied to the target molecule.

The successful application of these methodologies would enable the use of this compound as a versatile chiral starting material for the synthesis of a wide range of complex and biologically active molecules, where the precise arrangement of atoms in three-dimensional space is critical for their function.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for the separation of stereoisomers. For a compound like 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol, which has multiple chiral centers, several diastereomers and enantiomeric pairs can exist. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for assessing the enantiomeric and diastereomeric purity of a sample. sigmaaldrich.comgcms.czsigmaaldrich.com

The principle of chiral separation relies on the differential interaction between the enantiomers/diastereomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including polyhydroxylated and ether-containing molecules. sigmaaldrich.comhplc.eu Method development typically involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. sigmaaldrich.comlcms.cz

For the analysis of this compound, a normal-phase HPLC method using a chiral column like Astec Cellulose DMP is often a suitable starting point. The separation efficiency is quantified by the resolution factor (Rs), where a value ≥ 1.5 indicates baseline separation of the stereoisomers. nih.gov This allows for the precise determination of diastereomeric excess (de) and enantiomeric excess (ee).

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Purity Assessment |

|---|---|---|---|

| (2R,3R,4R)-Isomer | 12.5 | - | Enantiomeric Purity (ee) |

| (2S,3S,4S)-Isomer | 14.2 | 2.1 | Enantiomeric Purity (ee) |

| (2R,3S,4R)-Isomer | 16.8 | 3.0 | Diastereomeric Purity (de) |

| (2S,3R,4S)-Isomer | 18.5 | 1.9 | Diastereomeric Purity (de) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, NOESY, ROESY) for Stereochemical Assignment and Conformational Analysis

While chiral chromatography can separate stereoisomers, advanced NMR techniques are required to determine their specific three-dimensional structure. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for complete structural assignment.

2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity of protons and their attached carbons along the pentane (B18724) backbone. This allows for the unambiguous assignment of all signals in the spectrum.

To determine the relative stereochemistry of the chiral centers (C2, C3, and C4), through-space NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. By analyzing the pattern of NOE cross-peaks between protons on the stereocenters and on the flexible backbone, the relative arrangement of substituents can be deduced. For example, a strong NOE between the protons on C2 and C4 would suggest a conformation where these centers are in close proximity.

Furthermore, analysis of ³J(H,H) coupling constants can provide valuable information about the dihedral angles between adjacent protons, which helps in elucidating the preferred solution-state conformation of the molecule's flexible carbon chain. wordpress.com Derivatization with a chiral agent, such as Mosher's acid (MTPA), can also be used to establish the absolute configuration by analyzing the chemical shift differences (Δδ) in the resulting diastereomeric esters. researchgate.netresearchgate.netnih.gov

| Proton | ¹H Chemical Shift (δ, ppm) | Key NOESY/ROESY Correlation | Inferred Spatial Proximity |

|---|---|---|---|

| H-2 | 3.85 | H-3, H-4 | Proximity of H-2 and H-4 |

| H-3 | 3.70 | H-2, H-5a | Proximity of H-3 and H-5a |

| H-4 | 4.10 | H-2, H-5b | Proximity of H-4 and H-5b |

| -OCH₂Ph (on C2) | 4.55 | H-2 | Confirms benzyl (B1604629) group position |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Fragment Analysis in Reaction Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound and distinguish it from other potential isomers or impurities.

Tandem Mass Spectrometry (MS/MS) is used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org This technique is invaluable for confirming the structure of the target compound and for identifying intermediates or byproducts in reaction mixtures. In an MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID). amazonaws.com

The fragmentation pattern would be expected to show characteristic losses of the phenylmethoxy (benzyloxy) groups and water molecules. Cleavages along the pentane backbone would provide further evidence for the core structure. Analyzing these fragmentation pathways helps to piece together the molecular structure and can be used to monitor specific transformations in reaction studies, such as the addition or removal of a protecting group. amazonaws.comnih.govresearchgate.net

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Structural Information |

|---|---|---|---|

| 425.2271 | 407.2165 | H₂O | Loss of hydroxyl group |

| 425.2271 | 317.1696 | C₇H₈O (Benzyl alcohol) | Loss of a phenylmethoxy group |

| 425.2271 | 209.1121 | 2 x C₇H₈O | Loss of two phenylmethoxy groups |

| 425.2271 | 91.0542 | C₂₀H₂₆O₄ | Tropylium ion (C₇H₇⁺) |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its three-dimensional structure in the solid state. purechemistry.orgspringernature.comnih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. researchgate.net Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. purechemistry.org

For an enantiomerically pure sample of a derivative of this compound that forms suitable crystals, X-ray analysis can unambiguously establish the absolute stereochemistry (R/S configuration) at each chiral center. nih.govtcichemicals.com A key parameter in this determination is the Flack parameter, which should be close to zero for the correct absolute structure assignment. researchgate.netnih.govresearchgate.neted.ac.uk

Beyond absolute configuration, the crystal structure provides detailed information on bond lengths, bond angles, and torsion angles in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate how the molecules pack together to form the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₀O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 22.1 Å |

| Flack Parameter | 0.02(5) |

In Situ Spectroscopic Methods for Real-time Reaction Progress Monitoring and Kinetic Analysis

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. mt.com Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy (e.g., ReactIR) and real-time NMR are powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing process conditions. researchgate.netrsc.orgacs.orgmt.com

For reactions involving this compound, such as the protection of the hydroxyl groups or subsequent transformations, in situ FTIR can track the progress by monitoring specific vibrational bands. For instance, the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of a new C-O stretching band could be used to follow an esterification reaction in real time. youtube.comrsc.org

This continuous stream of data enables Reaction Progress Kinetic Analysis (RPKA), a methodology used to quickly determine the orders of reaction with respect to different reactants from a minimal number of experiments. mt.com By tracking the concentration profiles of reactants, intermediates, and products over time, a detailed kinetic model of the reaction can be built. researchgate.netrsc.org This provides deep mechanistic insight and facilitates rapid process optimization. mt.com

| Time (min) | Reactant (Diol) Concentration (%) | Product (Diacetate) Concentration (%) | Key IR Band Monitored (cm⁻¹) |

|---|---|---|---|

| 0 | 100 | 0 | 3400 (O-H stretch) |

| 10 | 65 | 35 | 1745 (C=O stretch) |

| 30 | 20 | 80 | 1745 (C=O stretch) |

| 60 | 5 | 95 | 1745 (C=O stretch) |

| 90 | <1 | >99 | 1745 (C=O stretch) |

Future Research Directions and Perspectives for 2,3,5 Tris Phenylmethoxy Pentane 1,4 Diol

Exploration of Novel and More Sustainable Synthetic Pathways

Currently, the synthesis of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol likely relies on established methods for the protection of polyols, which may involve multiple steps and the use of stoichiometric reagents. Future research could focus on developing more efficient and environmentally benign synthetic routes.

Key Areas for Exploration:

Catalytic Methods: Investigation into catalytic methods for the selective benzylation of a pentane-pentol precursor could significantly improve efficiency. This might involve the use of transition-metal catalysts or organocatalysts to achieve high selectivity and yield, thereby reducing waste.

Renewable Starting Materials: Exploring pathways that commence from renewable feedstocks would align with the growing demand for sustainable chemical manufacturing. Biologically-derived pentoses could serve as potential starting points for the synthesis of the pentane-1,4-diol backbone.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and process control for the multi-step synthesis of this and related poly-alkoxy diols.

Development of Catalytic Asymmetric Reactions Utilizing the Diol Framework

The chiral nature of this compound, with its multiple stereocenters, makes it an attractive candidate for applications in asymmetric catalysis. The diol functionality can serve as a coordination site for metal catalysts or as a scaffold for the design of novel organocatalysts.

Potential Research Trajectories:

Chiral Ligand Synthesis: The diol can be functionalized to create a library of chiral ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The steric bulk of the three phenylmethoxy groups could impart unique stereochemical control.

Organocatalyst Design: The diol framework could be incorporated into organocatalyst designs, for instance, in the formation of chiral Brønsted acids or bases. mdpi.com The hydroxyl groups could act as hydrogen bond donors, creating a chiral environment for stereoselective transformations. nih.govsigmaaldrich.com

Coordination Chemistry: Studies on the coordination of various metals to the diol would be fundamental to understanding its potential as a chiral ligand. This would involve characterizing the resulting metal complexes and evaluating their catalytic activity.

Investigation into Alternative and More Labile Protecting Group Strategies

The phenylmethoxy (benzyl) groups in the target molecule are common and robust protecting groups for hydroxyl functionalities. wikipedia.org However, their removal often requires harsh conditions, such as hydrogenolysis, which may not be compatible with other sensitive functional groups in a complex molecule. Research into alternative protecting group strategies is therefore a valuable pursuit.

Areas for Future Study:

Orthogonal Protecting Groups: The development of synthetic routes that employ a set of orthogonal protecting groups would allow for the selective deprotection of specific hydroxyl groups on the pentane (B18724) backbone. This would significantly enhance the synthetic utility of this scaffold.

Labile Protecting Groups: Investigating the use of more labile protecting groups that can be removed under milder conditions (e.g., acid-labile or photolabile groups) would broaden the applicability of this diol in multi-step syntheses. nih.gov

Enzymatic Deprotection: The exploration of enzymatic methods for the selective removal of protecting groups could offer a green and highly specific alternative to traditional chemical methods.

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

The unique structural features of this compound suggest its potential utility in various cutting-edge areas of organic chemistry.

Potential Application Domains:

Medicinal Chemistry: The polyether backbone with its defined stereochemistry could serve as a scaffold for the synthesis of novel biologically active molecules. The lipophilic benzyl (B1604629) groups may also influence the pharmacokinetic properties of potential drug candidates.

Materials Science: As a diol, this compound could be utilized as a monomer in the synthesis of novel polymers, such as polyesters or polyurethanes. The incorporation of this chiral, bulky unit could lead to materials with interesting physical and optical properties.

Supramolecular Chemistry: The molecule's potential for hydrogen bonding and stereospecific interactions could be exploited in the design of host-guest systems or self-assembling molecular architectures.

Design and Synthesis of Analogs with Precisely Modified Reactivity Profiles

Systematic modification of the structure of this compound would allow for the fine-tuning of its reactivity and physical properties.

Strategies for Analog Synthesis:

Variation of Protecting Groups: Replacing the phenylmethoxy groups with other alkoxy or aryloxy groups would modulate the steric and electronic properties of the molecule, which could in turn influence its performance as a chiral ligand or organocatalyst.

Modification of the Pentane Backbone: Introducing further functional groups onto the pentane backbone or altering its substitution pattern could lead to analogs with tailored reactivity. For example, the synthesis of analogs with different stereochemical configurations would be valuable for structure-activity relationship studies in catalysis.

Computational Modeling: The use of computational tools can aid in the rational design of new analogs. Molecular modeling can predict how structural changes will affect the conformation and reactivity of the molecule, guiding synthetic efforts towards the most promising targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.